Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone
Description
Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone is a cyclic ketone featuring a cyclobutyl group attached to a ketone moiety and a 2-(2,6-dimethylphenyl)ethyl substituent.
Properties
IUPAC Name |
1-cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-5-3-6-12(2)14(11)9-10-15(16)13-7-4-8-13/h3,5-6,13H,4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOVZUIXRYMASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644819 | |
| Record name | 1-Cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-43-6 | |
| Record name | 1-Cyclobutyl-3-(2,6-dimethylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutyl-3-(2,6-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone typically involves the reaction of cyclobutylmagnesium bromide with 2-(2,6-dimethylphenyl)acetyl chloride. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Cyclobutyl 2-(2,6-dimethylphenyl)acetic acid or cyclobutyl 2-(2,6-dimethylphenyl)ethanol.
Reduction: Cyclobutyl 2-(2,6-dimethylphenyl)ethanol.
Substitution: Products such as 2-(2,6-dimethyl-4-nitrophenyl)ethyl ketone or 2-(2,6-dimethyl-4-bromophenyl)ethyl ketone.
Scientific Research Applications
Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation and may vary depending on the context of its use.
Comparison with Similar Compounds
Structural Features
The compound is compared to three analogs (Table 1):
- Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone (CAS 898793-45-8): Differs in the position of methyl groups on the phenyl ring (2,3 vs. 2,6) .
- Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone (CAS 898755-49-2): Replaces the cyclobutyl group with a cyclohexyl ring .
- Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone : Features a smaller cyclopropyl ring and meta-methyl substituents on the phenyl group .
Table 1: Structural and Physical Properties
Key Differences and Trends
Ring Size and Stability: The cyclobutyl group introduces significant ring strain compared to the cyclohexyl analog, which adopts stable chair conformations. This strain may lower thermal stability and increase reactivity in cyclobutyl derivatives .
Substituent Position :
- The 2,6-dimethylphenyl group (para-methyl positions) reduces steric hindrance compared to 2,3-dimethylphenyl (ortho-methyl), likely improving solubility and synthetic accessibility .
Physical Properties :
- The cyclohexyl analog’s lower density (0.987 vs. 1.02 g/cm³) and higher boiling point (365.3 vs. 333.1°C) suggest weaker intermolecular forces in the cyclobutyl derivative, possibly due to reduced surface area or increased rigidity .
Research Implications and Gaps
Reactivity Studies : The strained cyclobutyl ring may favor ring-opening reactions or participation in cycloadditions, but experimental data is lacking .
Biological Activity: No evidence addresses pharmacological properties, though structurally similar ketones are often intermediates in drug synthesis .
Safety Data : While cyclobutane requires precautions (e.g., ventilation), specific MSDS for cyclobutyl ketones is unavailable .
Biological Activity
Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : C15H20O
- Molecular Weight : Approximately 232.33 g/mol
- Structure : The compound features a cyclobutyl group attached to a 2-(2,6-dimethylphenyl)ethyl ketone moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ketone functional group can form hydrogen bonds and participate in hydrophobic interactions with enzymes and receptors, potentially modulating their activity. Specific pathways involved may vary depending on the target and context of use.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Additionally, studies have explored the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various ketones, including this compound. The results indicated that modifications to the cyclobutyl ring significantly influenced antimicrobial potency .
- Inflammation Model : In a mouse model of acute inflammation, administration of this compound resulted in a significant reduction in paw swelling compared to control groups. This suggests its potential as an anti-inflammatory agent .
Research Applications
This compound is being investigated for several applications:
- Drug Development : Its unique structure makes it a valuable scaffold for designing novel therapeutic agents targeting specific diseases.
- Organic Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
Q & A
Q. What are the optimal synthetic routes for Cyclobutyl 2-(2,6-dimethylphenyl)ethyl ketone, and how do structural features influence reaction efficiency?
Methodological Answer: Synthesis typically involves Friedel-Crafts acylation, where cyclobutylacetyl chloride reacts with 2,6-dimethylphenylethane in the presence of Lewis acids (e.g., AlCl₃). The steric hindrance from the 2,6-dimethylphenyl group necessitates longer reaction times (24–48 hours) and elevated temperatures (80–100°C) to achieve >70% yield . Alternative routes include Pd-catalyzed cross-coupling for ketone formation, though this requires careful optimization of ligands (e.g., XPhos) to mitigate competing side reactions .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethyl groups at 2,6-positions) and cyclobutyl ring conformation. Coupling constants (e.g., J = 8–10 Hz for cyclobutyl protons) help identify ring strain .
- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond angles and torsional strain in the cyclobutyl group. For example, cyclobutyl C-C-C angles typically deviate from 90° due to puckering, which impacts reactivity .
Advanced Research Questions
Q. What computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) model transition states for reactions like hydrogenation or nucleophilic addition. For instance, the cyclobutyl group’s puckering increases steric strain by ~5 kcal/mol compared to cyclohexyl analogs, affecting regioselectivity . Machine learning models (e.g., QSPR) trained on datasets of similar ketones can predict solubility or partition coefficients with <10% error .
Q. How do steric and electronic effects from the 2,6-dimethylphenyl group influence regioselectivity in derivatization reactions?
Methodological Answer: Kinetic studies (e.g., Hammett plots) reveal that electron-donating methyl groups at 2,6-positions deactivate the phenyl ring toward electrophilic substitution. For example, nitration occurs preferentially at the 4-position (meta to methyl groups) with >90% selectivity under HNO₃/H₂SO₄ conditions. Steric effects dominate in SN2 reactions, favoring attack at the less hindered β-carbon of the ethyl chain .
Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?
Methodological Answer: High-resolution X-ray data (d-spacing <0.8 Å) processed via SHELXD/SHELXE pipelines distinguish polymorphs by analyzing unit cell parameters and hydrogen-bonding networks. For example, Form I (monoclinic, P2₁/c) exhibits stronger C=O⋯H-C interactions than Form II (orthorhombic, Pbca), leading to a 5° difference in cyclobutyl ring puckering angles .
Q. Can enzymatic methods replace traditional synthesis for stereoselective modifications of this ketone?
Methodological Answer: Biocatalytic approaches using ketoreductases (e.g., KRED-101) achieve enantioselective reduction of the ketone to (R)-alcohol with >95% ee. Reaction optimization (pH 7.5, 30°C, NADPH cofactor) is critical to avoid enzyme denaturation. Comparative studies show enzymatic routes reduce byproduct formation by 40% compared to chemical catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
